6-Amino-1H-quinazoline-2,4-dione
Overview
Description
6-Amino-1H-quinazoline-2,4-dione, also known as 6-AQ, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic derivative of quinazoline, which is widely used in medicinal chemistry. In
Scientific research application
6-Amino-1H-quinazoline-2,4-dione has been extensively studied for its potential applications in medicinal chemistry, especially in the development of anticancer and antiviral agents. Several studies have reported that 6-Amino-1H-quinazoline-2,4-dione derivatives exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Moreover, 6-Amino-1H-quinazoline-2,4-dione derivatives have shown promising antiviral activity against HIV-1 and herpes simplex virus type 1. These findings suggest that 6-Amino-1H-quinazoline-2,4-dione derivatives could be a promising lead for the development of novel anticancer and antiviral agents.
Mechanism of action
The mechanism of action of 6-Amino-1H-quinazoline-2,4-dione derivatives is not fully understood. However, several studies have suggested that they exert their cytotoxic and antiviral effects by inhibiting various enzymes and signaling pathways. For example, some 6-Amino-1H-quinazoline-2,4-dione derivatives have been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. Others have been reported to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. These findings suggest that 6-Amino-1H-quinazoline-2,4-dione derivatives could be a valuable tool for studying the mechanism of action of these enzymes and signaling pathways.
Biochemical and physiological effects
6-Amino-1H-quinazoline-2,4-dione derivatives have been shown to exhibit various biochemical and physiological effects. For example, some derivatives have been reported to induce apoptosis, a programmed cell death process that plays a crucial role in the development and maintenance of tissues. Others have been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Moreover, some derivatives have been reported to modulate the immune system, which plays a crucial role in the defense against cancer and viral infections.
Advantages and limitations for lab experiments
6-Amino-1H-quinazoline-2,4-dione derivatives have several advantages for lab experiments. They are relatively easy to synthesize and can be obtained in high yield. Moreover, they exhibit potent cytotoxic and antiviral activity, which makes them a valuable tool for studying cancer and viral infections. However, 6-Amino-1H-quinazoline-2,4-dione derivatives also have some limitations. They are relatively unstable and can undergo hydrolysis or oxidation, which can affect their biological activity. Moreover, they can exhibit nonspecific cytotoxicity, which can complicate the interpretation of the experimental results.
Future directions
Several future directions can be pursued to further explore the potential applications of 6-Amino-1H-quinazoline-2,4-dione derivatives. One direction is to synthesize and evaluate new derivatives with improved potency and selectivity. Another direction is to investigate the mechanism of action of these derivatives in more detail, using various biochemical and biophysical techniques. Moreover, the potential application of 6-Amino-1H-quinazoline-2,4-dione derivatives in other fields, such as materials science and catalysis, should be explored. Finally, the in vivo efficacy and toxicity of 6-Amino-1H-quinazoline-2,4-dione derivatives should be evaluated in animal models, which will provide valuable information for their potential clinical development.
Conclusion:
In conclusion, 6-Amino-1H-quinazoline-2,4-dione is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-Amino-1H-quinazoline-2,4-dione have been discussed in this paper. Further research is needed to fully explore the potential of 6-Amino-1H-quinazoline-2,4-dione derivatives and to develop novel anticancer and antiviral agents.
properties
IUPAC Name |
6-amino-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,9H2,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUUYVWJDAEWSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360772 | |
Record name | 6-Amino-1H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1H-quinazoline-2,4-dione | |
CAS RN |
54243-58-2 | |
Record name | 6-Amino-1H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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